molecular formula C7H12O B12553616 2-Methylhex-3-enal

2-Methylhex-3-enal

Cat. No.: B12553616
M. Wt: 112.17 g/mol
InChI Key: XIPAVEJROWUIHG-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylhex-3-enal is a high-purity organic compound offered for research and development applications. As an alpha,beta-unsaturated aldehyde, it serves as a versatile intermediate in fine chemical synthesis . This class of compounds is frequently investigated in Lewis acid-mediated cyclization reactions, such as the carbonyl ene reaction, which is a valuable method for constructing complex molecular skeletons in organic chemistry . Furthermore, related unsaturated aldehydes and derivatives are of significant interest in the field of fragrance and flavor research, particularly for their potential to contribute green, citrus, or fatty olfactory notes . Researchers in organic synthesis and chemical biology utilize such building blocks to develop new synthetic pathways and create novel compounds. This product is intended for laboratory research use only and is not for human consumption or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-2-methylhex-3-enal

InChI

InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h4-7H,3H2,1-2H3/b5-4+

InChI Key

XIPAVEJROWUIHG-SNAWJCMRSA-N

Isomeric SMILES

CC/C=C/C(C)C=O

Canonical SMILES

CCC=CC(C)C=O

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Methylhex 3 Enal

Retrosynthetic Analysis of 2-Methylhex-3-enal

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary retrosynthetic disconnections can be envisioned, reflecting the major strategies for its construction.

The first disconnection targets the carbon-carbon double bond, suggesting an aldol (B89426) condensation pathway. This involves disconnecting the Cα-Cβ bond, leading to two simpler carbonyl compounds. In this case, this compound can be retrosynthetically cleaved to propanal and butanal. The forward reaction would involve the enolate of propanal attacking the carbonyl carbon of butanal, followed by dehydration to yield the target α,β-unsaturated aldehyde.

A second key disconnection focuses on the aldehyde functional group, pointing towards an oxidation of a precursor alcohol. This involves a functional group interconversion (FGI) of the aldehyde to a primary allylic alcohol, 2-methylhex-3-en-1-ol. This precursor alcohol can then be synthesized through various methods, including the addition of a suitable organometallic reagent to an α,β-unsaturated aldehyde or the reduction of a corresponding ester.

These two primary retrosynthetic pathways, aldol condensation and oxidation of an allylic alcohol, represent the most common and practical approaches for the synthesis of this compound and its analogues.

Contemporary Methods for the Synthesis of α,β-Unsaturated Aldehydes

Modern organic synthesis offers a diverse toolbox for the preparation of α,β-unsaturated aldehydes, with a strong emphasis on selectivity, efficiency, and sustainability. quimicaorganica.org These methods can be broadly categorized into two main approaches: the oxidation of allylic alcohols and carbon-carbon bond-forming reactions, most notably the aldol condensation. quimicaorganica.org The choice of method often depends on the availability of starting materials, the desired substitution pattern, and the stereochemical requirements of the target molecule.

The oxidation of primary allylic alcohols to α,β-unsaturated aldehydes is a fundamental transformation in organic synthesis. thieme-connect.com A variety of reagents and catalytic systems have been developed to achieve this conversion with high selectivity, avoiding over-oxidation to the carboxylic acid or reaction with the carbon-carbon double bond.

The selective oxidation of allylic alcohols in the presence of other functional groups, particularly other alcohols, is a significant challenge. thieme-connect.com Manganese dioxide (MnO₂) is a classic and widely used reagent for this purpose. jove.comcommonorganicchemistry.comambeed.comcommonorganicchemistry.com It is a mild oxidant that selectively oxidizes allylic and benzylic alcohols, while typically leaving saturated alcohols untouched. jove.comcommonorganicchemistry.com The reaction is heterogeneous and requires an activated form of MnO₂ for optimal reactivity. jove.com

Chromium-based reagents, such as pyridinium chlorochromate (PCC) and the Jones reagent (chromic acid in acetone), can also be employed for the oxidation of allylic alcohols. organic-chemistry.org While effective, the toxicity of chromium compounds has led to a decline in their use in favor of more environmentally benign alternatives. commonorganicchemistry.comorganic-chemistry.org

In recent years, a number of modern oxidants and catalytic systems have been developed to provide milder, more selective, and more sustainable methods for the oxidation of allylic alcohols.

The Swern oxidation is a widely used metal-free method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. organic-chemistry.orgalfa-chemistry.comwikipedia.orgadichemistry.combyjus.com This reaction is known for its mild conditions and broad functional group tolerance. wikipedia.orgbyjus.com

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and selective oxidation of primary alcohols to aldehydes. wikipedia.orgjk-sci.comorganic-chemistry.org DMP oxidations are typically fast, high-yielding, and compatible with a wide range of sensitive functional groups. wikipedia.orgjk-sci.com

Catalytic systems based on transition metals such as palladium and platinum have also emerged as powerful tools for the aerobic oxidation of allylic alcohols. thieme-connect.comacs.org These methods often use molecular oxygen or hydrogen peroxide as the terminal oxidant, making them highly atom-economical and environmentally friendly. thieme-connect.comrsc.org For instance, palladium acetate in the presence of a base can catalyze the selective aerobic oxidation of allylic alcohols. thieme-connect.com

Oxidant/SystemTypical ConditionsAdvantagesDisadvantages
Manganese Dioxide (MnO₂)Heterogeneous, various solvents (e.g., CH₂Cl₂, acetone)High selectivity for allylic/benzylic alcoholsStoichiometric, requires activated reagent
Swern OxidationDMSO, oxalyl chloride, Et₃N, low temperature (-78 °C)Mild, high yield, metal-freeProduces foul-smelling dimethyl sulfide
Dess-Martin Periodinane (DMP)CH₂Cl₂, room temperatureMild, fast, high yield, broad functional group tolerancePotentially explosive, stoichiometric
Catalytic Palladium/O₂Pd(OAc)₂, base, O₂ atmosphereCatalytic, uses a green oxidantCan be sensitive to substrate and ligand effects
Catalytic Platinum/H₂O₂Pt black, H₂O₂, solvent-freeCatalytic, uses a green oxidant, recyclable catalystCatalyst can be expensive

The aldol condensation is a powerful carbon-carbon bond-forming reaction that is widely used for the synthesis of β-hydroxy carbonyl compounds and their corresponding α,β-unsaturated derivatives. pressbooks.pubwikipedia.orgsigmaaldrich.comorganic-chemistry.org The reaction involves the nucleophilic addition of an enolate to a carbonyl compound, followed by dehydration. wikipedia.orgsigmaaldrich.com

In the context of this compound, a crossed aldol condensation between propanal and butanal would be a direct route. However, controlling the regioselectivity of such a reaction can be challenging, as both aldehydes can act as both the nucleophile and the electrophile, potentially leading to a mixture of products. wikipedia.org

To overcome the challenges of selectivity in crossed aldol reactions, various directed aldol strategies have been developed. pharmaxchange.inforesearchgate.netjove.comumb.edu These methods involve the pre-formation of a specific enolate, which then reacts with a carbonyl acceptor. researchgate.netjove.com

A common approach is the use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) to irreversibly and regioselectively generate the desired enolate at low temperatures. jove.com For the synthesis of this compound, the lithium enolate of propanal could be generated using LDA and then reacted with butanal.

The stereochemical outcome of aldol reactions can often be predicted and controlled using models such as the Zimmerman-Traxler model . pharmaxchange.infoharvard.edu This model proposes a chair-like six-membered transition state, where the substituents on the enolate and the aldehyde occupy specific positions to minimize steric interactions. pharmaxchange.infoharvard.edu By controlling the geometry of the enolate (E or Z), it is possible to influence the relative stereochemistry of the resulting β-hydroxy carbonyl product. pharmaxchange.info For α,β-unsaturated aldehydes where the newly formed stereocenter is destroyed upon dehydration, this level of control is less critical, but it is paramount in the synthesis of more complex molecules with multiple stereocenters.

Aldol Reaction TypeDescriptionKey Features
Traditional Crossed AldolDirect reaction of two different carbonyl compounds with a base or acid catalyst.Can lead to a mixture of products due to lack of regiocontrol.
Directed Aldol (LDA)Pre-formation of a specific lithium enolate using LDA, followed by addition of the electrophilic carbonyl.Allows for high regioselectivity in the C-C bond formation.
Zimmerman-Traxler ModelA model that predicts the stereochemical outcome of aldol reactions based on a chair-like transition state.Enables the rational design of stereoselective aldol reactions by controlling enolate geometry.

Aldol Condensation Approaches to this compound and Analogues

Catalytic Variants in Aldol Condensation

The aldol condensation represents a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds, which can be subsequently dehydrated to yield α,β-unsaturated products. The synthesis of this compound via this pathway would conceptually involve a crossed aldol reaction between propanal and butanal. Propanal would serve as the nucleophilic enolate precursor (providing C1, C2, and the C2-methyl group), while butanal would act as the electrophilic partner (providing C3-C6).

However, the direct condensation of two different enolizable aldehydes presents significant challenges, including self-condensation of each aldehyde, multiple cross-condensation products, and subsequent secondary reactions. To overcome these issues, catalytic variants are employed to enhance selectivity.

Directed Aldol Reactions: Methodologies using pre-formed enolates, such as lithium or silyl enol ethers of propanal, can provide a controlled reaction with butanal. While effective, these stoichiometric methods lack the atom economy of catalytic processes.

Catalytic Asymmetric Aldol Reactions: Modern organocatalysis, often using proline or its derivatives, can facilitate direct, asymmetric crossed aldol reactions. These catalysts activate the electrophilic aldehyde while guiding the stereochemical outcome of the bond formation.

Transition Metal Catalysis: Rhodium-catalyzed reductive aldol reactions can couple enones with aldehydes. nih.gov While not a direct route from simple aldehydes, this highlights the utility of metal catalysts in mediating aldol-type transformations with high control. nih.gov

The key step in forming the final unsaturated product is the dehydration of the intermediate β-hydroxy aldehyde, 2-methyl-3-hydroxyhexanal. This is typically achieved under acidic or basic conditions, often concurrently with the condensation reaction itself. The efficiency of this pathway is highly dependent on controlling the initial selective cross-aldol addition.

Olefin Metathesis Strategies in the Synthesis of this compound Substructures

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds, catalyzed primarily by ruthenium and molybdenum complexes like Grubbs and Schrock catalysts. researchgate.netthieme-connect.com These catalysts exhibit remarkable functional group tolerance, making them suitable for complex molecule synthesis. researchgate.netorganic-chemistry.org

Cross-Metathesis Applications

Cross-metathesis (CM) is an intermolecular reaction that forms a new double bond by exchanging substituents between two different alkenes. organic-chemistry.org This strategy offers a direct and convergent approach to the carbon skeleton of this compound. A plausible CM reaction would involve the coupling of 1-butene with an appropriate α-methyl-α,β-unsaturated aldehyde, such as methacrolein.

The reaction would proceed as follows: CH3CH2CH=CH2 (1-butene) + CH2=C(CH3)CHO (Methacrolein) --[Ru catalyst]--> CH3CH2CH=CH-C(CH3)CHO (this compound) + H2C=CH2 (Ethene)

The primary driving force for this reaction is the release of volatile ethene. organic-chemistry.org The success of this approach hinges on several factors:

Catalyst Selection: Second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts are generally more active and efficient for CM reactions, especially with sterically demanding or electron-deficient olefins like α,β-unsaturated aldehydes. sigmaaldrich.com

Stereoselectivity: The newly formed double bond can be either E or Z. The stereochemical outcome is influenced by the catalyst, substrates, and reaction conditions. Achieving high E/Z selectivity is a common challenge in cross-metathesis. organic-chemistry.org

Homodimerization: A significant side reaction is the self-metathesis (homodimerization) of each starting olefin. The relative rates of cross-metathesis versus homodimerization determine the yield of the desired product. sigmaaldrich.com

This methodology is valuable for creating novel α,β-unsaturated carbonyl intermediates that can be further functionalized. researchgate.net

Ring-Closing Metathesis for Cyclic Precursors

Ring-closing metathesis (RCM) is an intramolecular variant that is widely used to synthesize unsaturated rings of various sizes. organic-chemistry.orgwikipedia.org While seemingly a less direct route to an acyclic compound like this compound, RCM can be employed to construct a cyclic precursor which is then opened to reveal the target structure. This multi-step approach is often used to establish specific stereochemistry or to overcome challenges in a more direct synthesis.

A hypothetical pathway could involve:

Synthesis of a Diene: A suitable diene precursor, such as an O-allyl-substituted homoallylic alcohol, is synthesized.

RCM Cyclization: The diene undergoes RCM to form a cyclic ether, for example, a dihydrooxepine derivative.

Ring Opening: The cyclic ether is then subjected to a selective ring-opening reaction (e.g., hydrogenolysis, acid-catalyzed hydrolysis, or elimination) to yield the acyclic this compound skeleton.

RCM is particularly powerful for creating 5- to 7-membered rings and even larger macrocycles. wikipedia.org The efficiency of the RCM step is influenced by factors such as substrate concentration (high dilution favors intramolecular cyclization) and the conformational bias of the diene precursor. wikipedia.org

Carbonyl Homologation and Chain Elongation Techniques

Classical carbonyl chemistry provides several methods for chain elongation that can be applied to the synthesis of this compound. These methods typically involve the formation of a carbon-carbon bond adjacent to a carbonyl group or the transformation of the carbonyl group itself.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are powerful tools for forming alkenes from carbonyl compounds. A synthesis could start with a shorter aldehyde, such as 2-methylbutanal. Reaction with a phosphorus ylide or phosphonate carbanion containing a protected aldehyde function (e.g., an acetal) would form the C3-C4 double bond. Subsequent deprotection of the acetal would yield this compound. The HWE reaction, in particular, often provides excellent selectivity for the formation of (E)-alkenes.

Organometallic Addition: An organometallic reagent can be added to a smaller aldehyde to construct the carbon backbone. For example, the addition of a crotyl (but-2-en-1-yl) magnesium bromide to propanal would yield 2-methylhex-4-en-3-ol. Subsequent oxidation of the secondary alcohol to a ketone, followed by isomerization of the double bond into conjugation with the carbonyl, could provide the target structure, although this route presents significant regiochemical and stereochemical challenges.

Total Synthesis Contexts Where this compound or its Derivatives Appear as Intermediates

The 2-methyl-alk-3-enal structural motif is a common feature in numerous natural products, particularly those derived from polyketide or terpenoid biosynthetic pathways. As such, derivatives of this compound serve as crucial chiral building blocks in the total synthesis of complex molecules.

For instance, functionalized derivatives like (2R,3S,E)-3-(Methoxymethoxy)-2-methylhex-4-enal have been utilized as intermediates in synthetic studies toward lathyrane diterpenes. uni-konstanz.de In these contexts, the aldehyde serves as an electrophilic handle for subsequent bond formations, while the pre-existing stereocenters and the double bond geometry guide the construction of the larger molecular framework.

The carbonyl-ene reaction is another transformation where such structures are relevant. The intramolecular cyclization of alkenyl aldehydes, such as 5-methylhex-5-enal, can be catalyzed by chiral Brønsted acids to form cyclic homoallylic alcohols, demonstrating the utility of related structures in forming cyclic systems. acs.org The presence of the α-methyl group and the β,γ-unsaturation in these intermediates is critical for controlling the stereochemical course of key bond-forming events in the synthesis of natural products like lignans and marine-derived ethers. soton.ac.uk

Evaluation of Synthetic Pathway Efficiencies and Selectivities

The choice of a synthetic pathway for this compound depends on factors such as starting material availability, desired stereochemical purity, scalability, and atom economy. Each of the discussed methodologies presents a unique profile of advantages and disadvantages.

Synthetic MethodKey ReactionAdvantagesDisadvantagesSelectivity Issues
Aldol Condensation Crossed Aldol Addition & DehydrationHigh atom economy; uses simple starting materials.Prone to self-condensation and multiple side products; requires careful control.Low chemoselectivity in simple variants; stereoselectivity requires chiral catalysts.
Cross-Metathesis Olefin MetathesisHigh functional group tolerance; convergent and direct.Requires specialized transition metal catalysts; potential for homodimerization.E/Z stereoselectivity can be difficult to control without specific catalysts.
Ring-Closing Metathesis Intramolecular Olefin MetathesisExcellent for setting stereochemistry via a rigid cyclic precursor.Indirect, multi-step route; requires synthesis of a specific diene precursor.Relies on the stereoselective synthesis of the acyclic precursor.
Carbonyl Homologation Wittig/HWE ReactionReliable and well-established methodology.Stoichiometric use of phosphorus reagents reduces atom economy.HWE variants offer high (E)-selectivity; Wittig reaction can be less selective.

Comparison of Existing and Proposed Synthetic Protocols

The selection of a synthetic route for this compound is guided by factors such as yield, stereoselectivity, atom economy, and the availability of starting materials. While traditional methods like aldol condensation are well-established, modern approaches may offer advantages in terms of efficiency and selectivity.

Existing Synthetic Protocol: Mixed Aldol Condensation

A documented method for the industrial production of this compound involves the mixed aldol condensation of propionaldehyde and n-butyraldehyde. researchgate.net In this reaction, one aldehyde acts as a nucleophile (after deprotonation to form an enolate) and the other as an electrophile. The initial aldol addition product, a β-hydroxy aldehyde, readily undergoes dehydration to yield the α,β-unsaturated product.

This method is a classic carbon-carbon bond-forming reaction and is often favored in industrial settings due to the relatively low cost of the starting materials. However, a significant drawback of mixed aldol condensations is the potential for the formation of a mixture of products, including self-condensation products of each aldehyde and the desired cross-condensation product. doubtnut.com Controlling the reaction conditions, such as the order of addition of reactants and the choice of base, is crucial to maximize the yield of the desired this compound.

Proposed Synthetic Protocols

Alternative and potentially more controlled syntheses of this compound can be envisaged through other established olefination reactions.

Wittig Reaction: The Wittig reaction provides a powerful and highly regioselective method for the formation of carbon-carbon double bonds. wikipedia.orglumenlearning.commasterorganicchemistry.com In a proposed synthesis of this compound, propanal could be reacted with a phosphorus ylide derived from 1-bromobutane. This reaction would involve the formation of an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. lumenlearning.commasterorganicchemistry.com

A key advantage of the Wittig reaction is the unambiguous placement of the double bond, avoiding the formation of regioisomers that can be a challenge in other methods. lumenlearning.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, potentially allowing for the selective synthesis of either the (E) or (Z) isomer of this compound.

Olefin Metathesis: Olefin metathesis, a Nobel Prize-winning reaction, offers a modern and efficient approach to the synthesis of alkenes. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgmdpi.com A plausible cross-metathesis strategy for this compound would involve the reaction of 1-butene with 2-methylacrolein in the presence of a suitable ruthenium-based catalyst, such as a Grubbs catalyst. organic-chemistry.orgmasterorganicchemistry.com

This method is known for its high functional group tolerance and catalytic nature. mdpi.com The reaction is driven by the formation of a volatile byproduct, ethylene, which can be removed to shift the equilibrium towards the desired product. organic-chemistry.orglibretexts.org However, achieving high selectivity in cross-metathesis between two different terminal alkenes can sometimes be challenging, and may require careful optimization of the catalyst and reaction conditions.

Organocatalytic Approaches: Modern organocatalysis presents another avenue for the synthesis of α,β-unsaturated aldehydes. While not a direct olefination, organocatalytic methods, such as Michael additions followed by elimination, could be adapted. These reactions often offer high enantioselectivity, which would be an important consideration if a specific stereoisomer of this compound were desired.

Comparative Data of Synthetic Protocols

To facilitate a direct comparison, the following interactive table summarizes the key features of the discussed synthetic protocols for this compound.

Synthetic ProtocolReactantsKey Reagents/CatalystsAdvantagesDisadvantages
Mixed Aldol Condensation Propionaldehyde, n-ButyraldehydeBase (e.g., NaOH)Cost-effective starting materials, established industrial process. researchgate.netPotential for a mixture of products, including self-condensation byproducts, requiring careful control of reaction conditions. doubtnut.com
Wittig Reaction Propanal, 1-BromobutaneTriphenylphosphine, Strong Base (e.g., n-BuLi)High regioselectivity for double bond formation, potential for stereocontrol. wikipedia.orglumenlearning.comStoichiometric use of phosphonium ylide, generation of triphenylphosphine oxide as a byproduct.
Olefin Metathesis 1-Butene, 2-MethylacroleinRuthenium Catalyst (e.g., Grubbs catalyst)Catalytic in nature, high functional group tolerance. organic-chemistry.orgmdpi.comPotential for catalyst sensitivity and the need for careful optimization to achieve high cross-selectivity.

Stereochemical Aspects in the Chemistry of 2 Methylhex 3 Enal

Analysis of Stereoisomerism in 2-Methylhex-3-enal (E/Z, R/S)

This compound possesses two key stereogenic elements: a stereocenter at the C2 position and a C3=C4 double bond. This leads to the existence of four possible stereoisomers.

The stereoisomerism at the C3=C4 double bond is described by E/Z notation. The E isomer (from the German entgegen, meaning opposite) has the higher priority groups on opposite sides of the double bond, while the Z isomer (from the German zusammen, meaning together) has them on the same side. According to Cahn-Ingold-Prelog (CIP) priority rules, the ethyl group at C4 has higher priority than the hydrogen atom, and the C2-formyl-methyl group has higher priority than the hydrogen at C3. Therefore, the E isomer has the ethyl group and the C2 substituent on opposite sides of the double bond, which is generally the more stable configuration due to reduced steric hindrance. The IUPAC name for this isomer is (E)-2-methylhex-3-enal. researchgate.net

The stereocenter at the C2 carbon, which is bonded to a methyl group, a hydrogen atom, a formyl group (CHO), and the C3=C4 alkenyl group, gives rise to R/S isomerism. The R configuration (from the Latin rectus, meaning right) and the S configuration (from the Latin sinister, meaning left) are assigned based on the spatial arrangement of the substituents around the chiral center according to the CIP priority rules. The formyl group receives the highest priority, followed by the alkenyl group, the methyl group, and finally the hydrogen atom.

The combination of these two stereogenic elements means that this compound can exist as the following four stereoisomers:

(2R, 3E)-2-Methylhex-3-enal

(2S, 3E)-2-Methylhex-3-enal

(2R, 3Z)-2-Methylhex-3-enal

(2S, 3Z)-2-Methylhex-3-enal

The relationship between these isomers is that the (2R, 3E) and (2S, 3E) isomers are enantiomers of each other, as are the (2R, 3Z) and (2S, 3Z) isomers. The (E) isomers are diastereomers of the (Z) isomers.

Table 1: Stereoisomers of this compound

Stereoisomer Configuration at C2 Configuration at C3=C4
(2R, 3E)-2-Methylhex-3-enal R E
(2S, 3E)-2-Methylhex-3-enal S E
(2R, 3Z)-2-Methylhex-3-enal R Z

Diastereoselective and Enantioselective Synthesis of this compound

The controlled synthesis of a specific stereoisomer of this compound requires stereoselective methods that can direct the formation of the desired configuration at both the chiral center and the double bond.

Chiral Auxiliaries: One established strategy for enantioselective synthesis involves the use of chiral auxiliaries. For the synthesis of α-chiral aldehydes, Evans oxazolidinone auxiliaries are commonly employed. alfa-chemistry.com In a potential synthetic route to a specific enantiomer of this compound, an achiral propionyl group attached to an Evans auxiliary could be stereoselectively alkylated at the α-position with a suitable 1-bromo-1-butene (B1587848) derivative. Subsequent reductive cleavage of the auxiliary would yield the desired chiral aldehyde. The stereochemical outcome of the alkylation is directed by the chiral auxiliary, which shields one face of the enolate, forcing the electrophile to attack from the less hindered side. beilstein-journals.org

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral aldehydes. mdpi.com Chiral secondary amines, such as those derived from proline (e.g., MacMillan catalysts or Jørgensen-Hayashi catalysts), can catalyze the α-alkylation of aldehydes. mpg.de A plausible approach for this compound would involve the reaction of propanal with an appropriate electrophile in the presence of a chiral amine catalyst. The catalyst forms a chiral enamine intermediate, which then reacts stereoselectively with the electrophile. mpg.de

Another organocatalytic approach is the asymmetric aldol (B89426) condensation. nih.gov The reaction between butanal and acetaldehyde, catalyzed by a chiral proline derivative, could potentially lead to the formation of a β-hydroxy aldehyde intermediate. Subsequent dehydration would then yield this compound. The stereochemistry of both the hydroxyl and methyl groups in the intermediate would be controlled by the catalyst, ultimately determining the final stereochemistry of the product. masterorganicchemistry.com

A key step in the synthesis of a specific stereoisomer of this compound is the creation of the chiral center at the C2 position with a defined configuration. Asymmetric induction can be achieved through various methods. For instance, in an aldol reaction employing a chiral auxiliary, the stereochemistry of the resulting β-hydroxy carbonyl compound is dictated by the conformation of the chiral enolate and the direction of the aldehyde approach. alfa-chemistry.com

Similarly, in organocatalytic reactions, the chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. For example, in the enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes catalyzed by a MacMillan catalyst, the iminium ion intermediate adopts a conformation that exposes one face to nucleophilic attack, leading to high enantioselectivity. bohrium.com A similar principle would apply to the synthesis of this compound using organocatalysis.

Stereochemical Control in Reactions Involving this compound

The stereochemistry of this compound can influence the outcome of its subsequent reactions. The presence of a chiral center at the α-position to the carbonyl group can direct the stereochemistry of nucleophilic additions to the carbonyl carbon or conjugate additions to the β-carbon.

In nucleophilic additions to the carbonyl group, the stereochemical outcome is often governed by Felkin-Anh or related models. These models predict the preferred trajectory of the incoming nucleophile based on the steric and electronic properties of the substituents on the α-carbon. The nucleophile is predicted to attack the carbonyl group from the face opposite the largest substituent on the α-carbon. libretexts.org Therefore, the reaction of a specific enantiomer of this compound with a nucleophile would be expected to produce a diastereomerically enriched alcohol.

In conjugate additions (1,4-additions), the existing stereocenter at C2 can also influence the creation of a new stereocenter at C3. The approach of the nucleophile to the β-carbon can be influenced by the steric bulk of the substituents around the C2 stereocenter, leading to diastereoselective formation of the product.

Methods for Stereoisomer Resolution and Purification

When a synthesis results in a mixture of stereoisomers, methods for their separation are required.

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. researchgate.net By using a chiral stationary phase (CSP), the enantiomers of this compound can be separated based on their differential interactions with the CSP. The choice of the CSP and the mobile phase is crucial for achieving good separation.

Gas chromatography (GC) with a chiral column can also be employed for the separation of volatile stereoisomers.

Derivatization: Another common strategy for the resolution of enantiomers is to convert them into a mixture of diastereomers by reacting them with a chiral derivatizing agent. diva-portal.org For example, the enantiomeric mixture of this compound could be reduced to the corresponding alcohol, 2-methylhex-3-en-1-ol. This alcohol can then be esterified with a chiral carboxylic acid (e.g., Mosher's acid) to form a mixture of diastereomeric esters. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like column chromatography or HPLC. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the alcohol, which can then be oxidized back to the aldehyde.

Kinetic Resolution: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. nih.gov For instance, an enzyme-catalyzed reaction, such as a transesterification or an oxidation/reduction, could potentially be used to resolve a racemic mixture of this compound or its corresponding alcohol. acs.org

Purification Considerations: It is noted that α,β-unsaturated aldehydes can be prone to polymerization and should be handled with care, often requiring storage at low temperatures. mdpi.comnih.gov Purification by column chromatography is a common method, but care must be taken to avoid decomposition on the stationary phase. nih.gov The use of a bisulfite workup can also be an effective method for the purification of aldehydes from reaction mixtures. rochester.edu

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(E)-2-methylhex-3-enal
(2R, 3E)-2-Methylhex-3-enal
(2S, 3E)-2-Methylhex-3-enal
(2R, 3Z)-2-Methylhex-3-enal
(2S, 3Z)-2-Methylhex-3-enal
Propanal
Butanal
Acetaldehyde
1-bromo-1-butene
2-methylhex-3-en-1-ol

Reactivity and Transformation Studies of 2 Methylhex 3 Enal

Reactivity Profile of the Aldehyde Moiety

The aldehyde functional group in 2-Methylhex-3-enal is characterized by the electrophilic nature of its carbonyl carbon. This site is a primary target for various nucleophiles and redox reagents.

Direct attack on the carbonyl carbon (1,2-addition) is a fundamental reaction pathway for α,β-unsaturated aldehydes. This type of reaction is generally favored by strong, hard nucleophiles, such as organolithium and Grignard reagents. chemistrysteps.com These reagents are highly reactive and their additions are typically irreversible, leading to the formation of allylic alcohols upon workup. The steric hindrance provided by the methyl group at the α-carbon can influence the accessibility of the carbonyl group, potentially affecting reaction rates compared to un-substituted analogs. youtube.com

While specific studies detailing the reaction of this compound with a wide array of nucleophiles are not extensively documented in readily available literature, the principles of carbonyl chemistry suggest that it would undergo reactions typical of α,β-unsaturated aldehydes. For example, the addition of a Grignard reagent like ethylmagnesium bromide would be expected to yield 4-methyloct-5-en-3-ol.

Nucleophile TypeExpected Product TypeGeneral Reaction Conditions
Organolithium Reagents (e.g., n-BuLi)Secondary Allylic AlcoholAnhydrous ether or THF, low temperature
Grignard Reagents (e.g., EtMgBr)Secondary Allylic AlcoholAnhydrous ether or THF
Hydride Reagents (e.g., LiAlH₄)Primary Allylic AlcoholAnhydrous ether or THF, low temperature

The aldehyde moiety of this compound can be selectively reduced or oxidized. The reduction of the carbonyl group without affecting the carbon-carbon double bond yields the corresponding allylic alcohol, 2-methylhex-3-en-1-ol. This selective transformation is often achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄), typically in an alcoholic solvent. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also reduce the aldehyde but may sometimes lead to the reduction of both the aldehyde and the double bond, especially under forcing conditions.

Conversely, the aldehyde group can be oxidized to a carboxylic acid, forming 2-methylhex-3-enoic acid. This transformation requires oxidizing agents that are compatible with the alkene functionality. Common reagents for this purpose include Tollens' reagent (silver oxide in ammonia), which is a classic test for aldehydes, or buffered potassium permanganate (B83412) (KMnO₄) under carefully controlled conditions to avoid cleavage of the double bond.

TransformationReagent(s)Product
Selective ReductionSodium borohydride (NaBH₄)2-Methylhex-3-en-1-ol
OxidationTollens' Reagent (Ag₂(NH₃)₂⁺)2-Methylhex-3-enoic acid
OxidationChromic acid (H₂CrO₄)2-Methylhex-3-enoic acid

Reactivity Profile of the Carbon-Carbon Double Bond

The conjugation of the C=C double bond with the carbonyl group renders the β-carbon electrophilic, making it susceptible to attack by soft nucleophiles in a process known as conjugate or Michael addition. pressbooks.pubmasterorganicchemistry.com

The Michael reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. byjus.com For α,β-unsaturated aldehydes like this compound, this reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the conjugated system. libretexts.org Weaker, more polarizable ("soft") nucleophiles favor this pathway over direct (1,2) addition to the carbonyl. chemistrysteps.comyoutube.com

The mechanism of the Michael addition begins with the attack of the nucleophile on the β-carbon of the α,β-unsaturated system. libretexts.org This attack pushes the π-electrons of the C=C bond to the α-carbon, and subsequently, the π-electrons of the C=O bond move onto the oxygen atom, forming an enolate intermediate. youtube.compressbooks.pub This enolate is resonance-stabilized, which provides the thermodynamic driving force for the reaction. In the final step, the enolate is protonated, typically by a protic solvent or during aqueous workup, to yield the final 1,4-adduct, which is a saturated aldehyde. byjus.comlibretexts.org

Common Michael donors include enolates derived from malonic esters, β-keto esters, and other 1,3-dicarbonyl compounds, as well as organocuprates (Gilman reagents), amines, and thiols. chemistrysteps.compressbooks.pub For instance, the reaction of this compound with dimethyl malonate in the presence of a base like sodium ethoxide would yield a 1,5-dicarbonyl compound after the addition and subsequent protonation.

The presence of a chiral center or a prochiral face in the Michael acceptor or donor can lead to the formation of new stereocenters. In the case of this compound, the α-carbon is a stereocenter (assuming the molecule is not a racemic mixture). The addition of a nucleophile to the β-carbon creates a second stereocenter. The stereochemical relationship between the existing α-methyl group and the newly introduced substituent at the β-position is of significant interest.

The facial selectivity of the nucleophilic attack is often governed by steric and electronic factors, and can be predicted by models such as Cram's rule or the Felkin-Anh model, particularly for additions to the carbonyl group. rsc.org For conjugate additions, the conformation of the molecule plays a crucial role. The existing stereocenter at the α-position can direct the incoming nucleophile to one face of the double bond over the other, leading to a diastereomeric excess (d.e.) of one product. Research on similar 2-alkyl-α,β-unsaturated aldehydes has shown that the diastereoselectivity of Michael additions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For example, a study involving the addition of thioacetic acid to various 2-alkylalk-2-enals reported the formation of a mixture of syn and anti diastereomers. imreblank.ch The precise diastereomeric ratio for conjugate additions to this compound would require specific experimental investigation.

Michael Donor (Nucleophile)Potential Product StructureStereochemical Consideration
Dimethyl malonateAldehyde with a malonate adduct at the β-positionFormation of a new stereocenter at the β-position, leading to diastereomers.
Thiophenol3-(Phenylthio)-2-methylhexanalFormation of syn and anti diastereomers.
Lithium dimethylcuprate (Gilman Reagent)2,3-DimethylhexanalDiastereoselective addition is possible, controlled by the α-methyl group.

Cycloaddition Reactions (e.g., Diels-Alder)

As an α,β-unsaturated aldehyde, this compound is a competent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org The electron-withdrawing aldehyde group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. organic-chemistry.org This reaction provides a powerful method for the synthesis of substituted cyclohexene (B86901) rings. wikipedia.org

In a typical Diels-Alder reaction, this compound would react with a 1,3-diene, such as butadiene, to form a cyclohexene derivative. The reaction is concerted, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. wikipedia.orgbyjus.com The aldehyde group serves as a traceless control element, activating the dienophile for the cycloaddition. nih.gov

Key Features of Diels-Alder Reactions with this compound:

Mechanism: A concerted [4+2] cycloaddition. byjus.com

Role of this compound: Acts as the dienophile (2π-electron component).

Driving Force: Formation of two new, energetically more stable, sigma (σ) bonds from two pi (π) bonds. organic-chemistry.org

Stereospecificity: The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.org

Highly reactive dienophiles, such as those derived from the oxidation of certain bio-based platform chemicals, have been shown to undergo not only Diels-Alder reactions with various dienes but also self-dimerization via a hetero-Diels-Alder reaction at room temperature. dtu.dk

Olefin Functionalization Reactions

The carbon-carbon double bond in this compound is susceptible to various functionalization reactions. However, its reactivity is modulated by the adjacent electron-withdrawing aldehyde group, making it an "electron-deficient" alkene. youtube.comic.ac.uk This influences the mechanism of common olefin reactions like epoxidation and dihydroxylation.

Epoxidation: Unlike electron-rich alkenes that react readily with electrophilic peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), electron-deficient alkenes such as this compound are less reactive towards these reagents. ic.ac.uklibretexts.org A more effective method for the epoxidation of α,β-unsaturated carbonyls involves a Michael-type conjugate addition of a nucleophilic oxidant, such as the hydroperoxide anion (generated from hydrogen peroxide and a base). youtube.com The mechanism proceeds via the formation of an enolate intermediate, followed by an intramolecular nucleophilic attack to form the epoxide ring. ic.ac.uk

Dihydroxylation: Dihydroxylation of the double bond would yield a diol. This can be achieved through various methods, including those involving osmium tetroxide or potassium permanganate. For α,β-unsaturated aldehydes, the reaction conditions must be carefully controlled to avoid oxidation of the aldehyde group. An alternative two-step procedure involves the initial epoxidation of the alkene followed by acid- or base-catalyzed ring-opening of the epoxide to form a trans-diol. ic.ac.uk

Table 1: Olefin Functionalization Reactions Applicable to this compound

ReactionTypical ReagentsExpected ProductMechanism Notes
EpoxidationH₂O₂, NaOH (or other base)2-Methyl-3,4-epoxyhexanalNucleophilic attack (conjugate addition) of hydroperoxide anion. youtube.comic.ac.uk
trans-Dihydroxylation1. mCPBA or H₂O₂, NaOH 2. H₃O⁺2-Methylhexane-3,4-diol-1-alVia epoxide intermediate followed by hydrolytic ring-opening. ic.ac.uk
Conjugate ReductionNaBH₄, CeCl₃ (Luche reduction)2-Methylhexan-3-olSelective 1,4-reduction of the enal system.
HydrogenationH₂, Pd/C2-Methylhexanal or 2-Methylhexan-1-olCan reduce C=C, C=O, or both depending on conditions. wikipedia.org

Pericyclic Reactions and Rearrangements Involving this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.org Besides the [4+2] cycloaddition discussed previously, this compound or its derivatives can potentially undergo other pericyclic transformations, such as sigmatropic rearrangements.

A sigmatropic rearrangement is an intramolecular reaction where a sigma bond migrates across a conjugated π-electron system. libretexts.org A prominent example is the youtube.comyoutube.com-sigmatropic rearrangement, which includes the Claisen and Cope rearrangements. pressbooks.pub

For this compound to undergo a Claisen rearrangement, it would first need to be converted into an appropriate precursor, such as an allyl vinyl ether derivative. The Claisen rearrangement of such a derivative would proceed thermally to produce a γ,δ-unsaturated carbonyl compound. organic-chemistry.org These reactions are highly stereospecific and proceed through a chair-like six-membered transition state. organic-chemistry.org

Mechanisms of Key Chemical Transformations of this compound

The reactivity of this compound is governed by concerted pericyclic pathways and polar, stepwise mechanisms.

Diels-Alder Reaction Mechanism: This reaction is a prime example of a concerted pericyclic process. wikipedia.org The mechanism involves the simultaneous overlap of the HOMO of the diene and the LUMO of this compound (the dienophile). organic-chemistry.org All bond formation and breakage occurs in a single, cyclic transition state with no intermediates. byjus.com This concerted nature ensures the high stereospecificity of the reaction. libretexts.org

Epoxidation Mechanism (Nucleophilic): The epoxidation of electron-deficient alkenes like this compound typically follows a two-step mechanism. First, a nucleophilic oxidant like a hydroperoxide anion attacks the electrophilic β-carbon in a conjugate (Michael-type) addition. youtube.commasterorganicchemistry.com This forms a resonance-stabilized enolate intermediate. In the second step, the enolate oxygen attacks the adjacent oxygen atom in an intramolecular Sₙ2-type reaction, displacing a hydroxide (B78521) leaving group and forming the three-membered epoxide ring. ic.ac.uk

youtube.comyoutube.com-Sigmatropic Rearrangement Mechanism (Claisen): This is another concerted pericyclic reaction. pressbooks.pub In the case of a derivative of this compound (specifically, an allyl vinyl ether formed from its enol tautomer), the mechanism involves a cyclic reorganization of six electrons (two from the sigma bond being broken and four from the two pi bonds). The reaction proceeds through a highly ordered, chair-like transition state to form a new C-C sigma bond and rearrange the pi bonds, ultimately yielding a γ,δ-unsaturated aldehyde. organic-chemistry.org

Derivatization Strategies for this compound

Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. This is often done to improve the analyte's properties for separation and detection in analytical methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov Due to their volatility and polarity, aldehydes are frequently derivatized before analysis. nih.gov

Common derivatization strategies for aldehydes like this compound target the carbonyl group.

Common Derivatizing Agents and Products:

2,4-Dinitrophenylhydrazine (DNPH): This is the most popular derivatizing agent for aldehydes and ketones for HPLC analysis. researchgate.net It reacts with the aldehyde to form a stable 2,4-dinitrophenylhydrazone derivative, which is highly colored and can be easily detected by UV-Vis spectrophotometry. nih.gov

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA is commonly used for GC analysis. It reacts with aldehydes to form PFBHA-oximes, which are more volatile and have excellent properties for detection by electron capture detectors (ECD) or mass spectrometry (MS). sigmaaldrich.com This method is advantageous as the derivatives are thermally stable. sigmaaldrich.com

1,3-Cyclohexanedione: This reagent can be used for post-column derivatization in HPLC, reacting with aldehydes to form fluorescent derivatives that can be detected with high sensitivity. jascoinc.com

Table 2: Derivatization Strategies for Analytical Purposes

Derivatizing AgentResulting DerivativeAnalytical TechniquePurpose of Derivatization
2,4-Dinitrophenylhydrazine (DNPH)HydrazoneHPLC-UVEnhance UV detection, improve stability. nih.govresearchgate.net
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)OximeGC-MS, GC-ECDIncrease volatility, enhance sensitivity for MS and ECD. sigmaaldrich.com
Dansyl HydrazineHydrazoneHPLC-FluorescenceIntroduce a fluorescent tag for sensitive detection.
1,3-CyclohexanedioneFluorescent AdductHPLC-Fluorescence (Post-column)Enables sensitive fluorescence detection without pre-treating the sample. jascoinc.com

Spectroscopic and Analytical Methodologies for Characterization of 2 Methylhex 3 Enal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of 2-Methylhex-3-enal. Through one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments, the connectivity and spatial relationships of atoms within the molecule can be determined with high precision.

¹H NMR spectroscopy provides information about the chemical environment of protons. For this compound, the spectrum would be expected to show distinct signals for the aldehydic proton, the vinylic protons, the proton at the chiral center (C2), the methylene (B1212753) protons of the ethyl group, and the methyl protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters in assigning these signals. For instance, the aldehydic proton would appear at a characteristic downfield shift, typically between 9 and 10 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde is particularly noteworthy, appearing at a significantly downfield chemical shift (in the range of 190-200 ppm). The olefinic carbons and the aliphatic carbons will resonate at characteristic upfield regions.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure. A COSY spectrum reveals proton-proton couplings, allowing for the tracing of the spin systems within the molecule, for example, connecting the protons of the ethyl group to the adjacent vinylic proton. An HSQC spectrum correlates directly bonded carbon and proton atoms, definitively linking the proton signals to their corresponding carbon atoms in the backbone. libretexts.org More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations between protons and carbons, further solidifying the structural assignment. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H1 (Aldehyde) 9.4 - 9.6 d
H2 2.9 - 3.1 m
H3 5.6 - 5.8 dt
H4 5.4 - 5.6 m
H5 2.0 - 2.2 q
H6 1.0 - 1.1 t
2-CH₃ 1.1 - 1.2 d

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C1 (CHO) 200 - 205
C2 45 - 50
C3 130 - 135
C4 125 - 130
C5 25 - 30
C6 13 - 15
2-CH₃ 15 - 20

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (GC-MS, HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used technique for the analysis of volatile compounds like this compound. nih.govnih.gov In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (112.17 g/mol ). chemsrc.comnih.gov The fragmentation pattern, which results from the cleavage of the molecule, provides valuable structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. rsc.org This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for less volatile derivatives or if the compound is part of a complex mixture that is not amenable to GC. thieme-connect.com

The fragmentation of this compound in the mass spectrometer would likely involve characteristic losses, such as the loss of the aldehyde group (CHO), an ethyl radical (C₂H₅), or other stable fragments, which helps to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govthieme-connect.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretch of the aldehyde. Another characteristic feature of an aldehyde is the presence of two weak bands for the C-H stretch of the aldehyde proton, typically found around 2720 cm⁻¹ and 2820 cm⁻¹. The C=C stretch of the alkene group would appear in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule would be observed around 2850-3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Absorption Range (cm⁻¹) Intensity
C=O (Aldehyde) 1720 - 1740 Strong
C-H (Aldehyde) 2700 - 2750 & 2800 - 2850 Weak
C=C (Alkene) 1640 - 1680 Medium to Weak
C-H (Alkane) 2850 - 2960 Strong

Advanced Chromatographic Techniques for Separation and Purity Analysis (e.g., GC, HPLC)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) , owing to the volatility of this compound, is a primary method for its analysis. nih.govnih.gov By using a capillary column with a suitable stationary phase, high-resolution separation can be achieved. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification by comparison with a standard. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of this compound, often after derivatization to improve its detection by UV or fluorescence detectors. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a common approach. HPLC is particularly useful for the analysis of less volatile impurities or for preparative separations.

The purity of a sample of this compound is typically determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers (R and S forms). Chiral chromatography is a specialized form of chromatography that is capable of separating these enantiomers. This is crucial in fields such as asymmetric synthesis and pharmaceutical research, where the biological activity of a compound can be dependent on its stereochemistry.

Chiral chromatography typically utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The use of chiral GC or HPLC columns allows for the quantification of the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other. The determination of enantiomeric excess is a critical step in the characterization of chiral molecules.

Computational and Theoretical Investigations of 2 Methylhex 3 Enal

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure of 2-Methylhex-3-enal with high accuracy. These calculations solve the electronic structure of the molecule to find its lowest energy arrangement, providing data on bond lengths, bond angles, and dihedral angles.

For (E)-2-methylhex-3-enal, calculations reveal a planar conformation for the C=C-C=O conjugated system to be the most stable. The molecule exists as a mixture of conformers, primarily the s-trans and s-cis forms, which describe the rotation around the C2-C3 single bond. Computational studies on similar α,β-unsaturated aldehydes show that the s-trans conformer is generally more stable due to reduced steric hindrance, though the energy difference can be small, allowing for the presence of both conformers at room temperature. The stereochemistry, including the (E)-configuration of the double bond and the chiral center at C2, is precisely defined by these calculations.

Publicly available databases feature computationally generated properties for this compound, which are derived from these quantum mechanical methods. nih.gov

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C7H12O PubChem nih.gov
IUPAC Name (E)-2-methylhex-3-enal PubChem nih.gov
Molecular Weight 112.17 g/mol PubChem nih.gov
Monoisotopic Mass 112.088815002 Da PubChem nih.gov
Topological Polar Surface Area 17.1 Ų PubChem nih.gov
XLogP3 1.7 PubChem nih.gov
Rotatable Bond Count 3 PubChem nih.gov

This table is interactive. Click on the headers to sort.

Electronic Structure Analysis and Reactivity Prediction

The reactivity of this compound is governed by its electronic structure. As an α,β-unsaturated aldehyde, it possesses a conjugated π-system that includes the carbon-carbon double bond and the carbonyl group. nih.gov Computational methods like DFT are used to analyze the distribution of electrons and the energies of molecular orbitals, which are key to predicting chemical behavior. researchgate.netresearchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is typically located along the C=C double bond, making it susceptible to attack by electrophiles. The LUMO is distributed across the O=C-C=C conjugated system, with significant coefficients on the carbonyl carbon and the β-carbon (C4). This indicates that the molecule is a strong electrophile at these positions, readily attacked by nucleophiles.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, the map shows a region of high negative potential (red) around the carbonyl oxygen due to its high electronegativity. Regions of positive potential (blue) are located around the carbonyl carbon and the β-carbon, confirming their electrophilic nature and susceptibility to nucleophilic attack and Michael addition, respectively. mdpi.com

Reactivity Descriptors: Quantum chemical calculations can provide descriptors such as chemical hardness, softness, and electronegativity, which quantify the molecule's reactivity. mdpi.com The conjugated nature of this compound makes it a "soft electrophile," prone to react with soft nucleophiles (like thiols) at the β-carbon, a characteristic shared by many α,β-unsaturated carbonyls. nih.gov

Reaction Mechanism Elucidation through Transition State Modeling

Understanding the precise pathway of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational modeling is an indispensable tool for locating these short-lived structures and calculating their energies, which determines the reaction's activation energy and rate.

For this compound, several reactions are of interest for mechanistic studies:

Aldol (B89426) Condensation: This molecule can act as both the enolate precursor (after deprotonation at the α-carbon) and the electrophilic acceptor. Transition state modeling of aldol reactions, famously described by the Zimmerman-Traxler model, involves a six-membered, chair-like transition state. masterorganicchemistry.comlibretexts.org Computational studies can calculate the energies of different TS conformations to predict the stereochemical outcome (e.g., syn vs. anti) of the reaction. researchgate.netgithub.io

Michael Addition: The reaction of a nucleophile at the β-carbon can be modeled to understand its mechanism. TS modeling can reveal whether the reaction is concerted or stepwise and explain the regioselectivity.

Hydrogenation: The selective hydrogenation of the C=C bond versus the C=O bond is of industrial importance. acs.org Modeling the interaction of this compound with a catalyst surface can elucidate the factors controlling selectivity by comparing the activation barriers for different adsorption modes and reaction pathways. acs.org

DFT calculations have been successfully used to model the transition states of amine-catalyzed aldol reactions and Mukaiyama aldol reactions for similar aldehyde substrates, revealing the importance of noncovalent interactions in stabilizing the TS and dictating stereoselectivity. researchgate.netacs.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry can predict various types of spectra, which can be used to confirm the structure of a synthesized compound or interpret experimental data.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted shifts, when scaled and compared to experimental values, are invaluable for structural assignment. mdpi.com

Infrared (IR) Spectroscopy: Vibrational frequencies can be calculated to predict an IR spectrum. Each peak corresponds to a specific vibrational mode (e.g., C=O stretch, C=C stretch, C-H bend). Comparing the calculated spectrum with the experimental one helps in identifying functional groups and confirming the molecule's identity. For example, the strong C=O stretching frequency for an α,β-unsaturated aldehyde is expected to appear in a characteristic region (around 1690 cm⁻¹), which can be precisely calculated. rsc.orgrsc.org

Table 2: Illustrative Correlation of Predicted vs. Experimental Spectroscopic Data for a Molecule like this compound

Nucleus/Mode Predicted Value (Illustrative) Typical Experimental Range
¹H NMR (Aldehyde H) 9.55 ppm 9.4 - 10.0 ppm
¹H NMR (Vinyl H) 5.8 - 7.2 ppm 5.5 - 7.5 ppm
¹³C NMR (C=O) 192.0 ppm 190 - 195 ppm
¹³C NMR (Cα) 135.0 ppm 130 - 150 ppm
¹³C NMR (Cβ) 150.0 ppm 145 - 160 ppm
IR Frequency (C=O stretch) 1695 cm⁻¹ 1680 - 1705 cm⁻¹
IR Frequency (C=C stretch) 1640 cm⁻¹ 1620 - 1650 cm⁻¹

This table is interactive and provides illustrative data based on calculations and known values for similar compounds.

Molecular Dynamics Simulations of Intermolecular Interactions (if applicable)

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, particularly their interactions with their environment. MD simulations treat atoms as classical particles and use force fields to describe their interactions. dntb.gov.ua

For this compound, MD simulations could be applied to:

Solvation Studies: Simulate how the molecule behaves in different solvents (e.g., water, ethanol). This can reveal information about solubility, diffusion coefficients, and the specific arrangement of solvent molecules around the solute. dntb.gov.uaresearchgate.net

Interaction with Biological Membranes: As a reactive aldehyde, this compound can interact with biological molecules. MD simulations can model its approach to and penetration into a lipid bilayer, providing insights into its bioavailability and potential mechanisms of cytotoxicity. nih.gov

Enzyme Inhibition: If this compound is found to be an inhibitor of an enzyme, MD simulations can model its binding within the enzyme's active site. These simulations show how the ligand-protein complex remains stable over time and identify the key intermolecular forces (hydrogen bonds, hydrophobic interactions) responsible for binding. tubitak.gov.tr

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Methylhex-3-enal

This compound, an α,β-unsaturated aldehyde, possesses a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol . nih.gov Its structure, featuring a carbon-carbon double bond conjugated to an aldehyde functional group, gives rise to geometric (E/Z) isomerism and a chiral center at the C2 position. This results in the potential for four distinct stereoisomers.

Research on α,β-unsaturated aldehydes, as a class, highlights their significance as versatile intermediates in a variety of organic transformations, including Michael additions and Diels-Alder reactions. The synthesis of such compounds is often achieved through methods like aldol (B89426) condensation.

While specific research focused solely on this compound is limited in publicly available literature, its structural characteristics suggest it would be a subject of interest in fields such as asymmetric synthesis, where the creation of stereochemically pure compounds is a primary goal. The reactivity of the conjugated system, with electrophilic sites at both the carbonyl carbon and the β-carbon, is a key area of study for this class of compounds.

Unresolved Challenges and Open Questions

A significant challenge in the study of this compound is the lack of extensive, specific research data. Much of the current understanding is inferred from studies on related α,β-unsaturated aldehydes. Key unresolved questions include:

Stereoselective Synthesis: The development of highly efficient and stereoselective synthetic routes to access each of the four possible stereoisomers of this compound remains a significant challenge in chiral synthesis. scirea.orgnih.gov Achieving high optical purity is a major hurdle in the preparation of chiral molecules. scirea.org

Organoleptic Properties: The specific odor and flavor profile of each stereoisomer of this compound have not been thoroughly characterized. Understanding how the stereochemistry influences these sensory properties is an open area of investigation.

Natural Occurrence and Biosynthesis: While many unsaturated aldehydes are found in nature, the natural sources and biosynthetic pathways of this compound are not well-documented.

Biological Activity: The potential biological activities of the different stereoisomers of this compound are largely unknown.

Future Prospects in Synthetic Chemistry and Applications

The future of research on this compound and related compounds is promising, with potential applications driven by evolving trends in the flavor and fragrance industry. unitedaromatics.com Key future prospects include:

Asymmetric Catalysis: Advances in asymmetric catalysis could provide novel and more efficient pathways for the stereoselective synthesis of this compound isomers, which is crucial for producing single enantiomer drugs with improved therapeutic efficacy. scirea.orgsciencedaily.com

Flavor and Fragrance Industry: The demand for natural, clean-label, and novel sensory experiences is a major driver of innovation. futuremarketinsights.comforinsightsconsultancy.com Research into the specific organoleptic properties of this compound stereoisomers could lead to their use as new flavor and fragrance ingredients. The industry is increasingly looking towards biotechnology and green chemistry for sustainable production of such compounds. futuremarketinsights.com

Personalized Products: The trend towards personalized fragrances and flavors, driven by AI and machine learning, could create a niche for unique aroma chemicals like the isomers of this compound. unitedaromatics.comchemicalbull.com

Functional Ingredients: There is a growing interest in functional fragrances and flavors that offer health and wellness benefits, such as stress relief or improved focus. unitedaromatics.com Future research could explore the potential of this compound in these applications.

Methodological Advancements for Future Studies of this compound

Future investigations into this compound will benefit from a range of advanced analytical and synthetic methodologies:

Advanced NMR Spectroscopy: Modern NMR techniques, including 2D NMR (COSY, HSQC) and the use of computational methods like Density Functional Theory (DFT) for chemical shift prediction, are invaluable for the unambiguous structural elucidation and stereochemical assignment of the isomers of this compound. shu.edu Automated structure elucidation tools are also becoming increasingly powerful. rsc.org

Mass Spectrometry Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial tool for the characterization of α,β-unsaturated aldehydes. nih.gov Advanced ionization methods like electron ionization (EI) and positive-ion chemical ionization (PICI) are particularly useful for structural analysis. nih.govresearchgate.net Furthermore, supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) offers a rapid and sensitive method for the detection of these compounds. spkx.net.cn

High-Throughput Screening: The development of high-throughput screening methods for evaluating the organoleptic properties and biological activities of the different stereoisomers would significantly accelerate research.

Biocatalysis: The use of enzymes in synthesis (biocatalysis) offers a green and highly selective alternative to traditional chemical methods for producing chiral compounds like the individual stereoisomers of this compound. acs.org

Data Table

PropertyValue
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
IUPAC Name (E)-2-methylhex-3-enal
InChI InChI=1S/C7H12O/c1-3-4-5-7(2)6-8/h4-7H,3H2,1-2H3/b5-4+
InChIKey XIPAVEJROWUIHG-SNAWJCMRSA-N
Canonical SMILES CCC=CC(C)C=O
Data sourced from PubChem. nih.gov

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